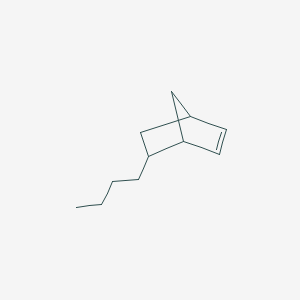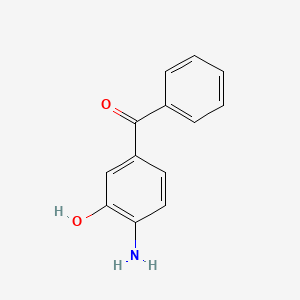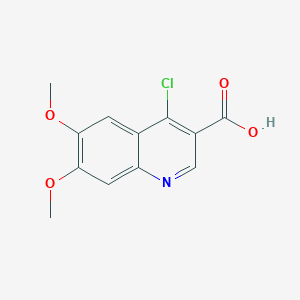
5-butyl-2-norbornene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-butyl-2-norbornene is a bicyclic compound with a unique structure that includes a seven-membered ring fused to a five-membered ring. This compound is part of the norbornene family and is known for its stability and reactivity, making it a valuable compound in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-2-norbornene typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of cyclopentadiene with a suitable butyl-substituted dienophile under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of transition metal catalysts, such as palladium or nickel, can facilitate the cycloaddition reactions required to form the bicyclic structure. Additionally, continuous flow reactors are sometimes used to maintain optimal reaction conditions and improve scalability .
化学反应分析
Types of Reactions
5-butyl-2-norbornene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the bicyclic structure.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at low temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated bicyclic compounds.
Substitution: Formation of halogenated derivatives.
科学研究应用
5-butyl-2-norbornene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty polymers and advanced materials.
作用机制
The mechanism of action of 5-butyl-2-norbornene involves its ability to undergo various chemical transformations due to its strained bicyclic structure. The molecular targets and pathways involved include:
Cycloaddition Reactions: The compound can participate in Diels-Alder reactions, forming new cyclic structures.
Polymerization: Acts as a monomer in polymerization reactions, leading to the formation of high-performance polymers.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]hept-2-ene (Norbornene): A parent compound with similar reactivity but without the butyl substitution.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A derivative with additional functional groups that enhance its reactivity in certain reactions.
Uniqueness
5-butyl-2-norbornene is unique due to its butyl substitution, which imparts distinct physical and chemical properties. This substitution can influence the compound’s reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
22094-81-1 |
|---|---|
分子式 |
C11H18 |
分子量 |
150.26 g/mol |
IUPAC 名称 |
5-butylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H18/c1-2-3-4-10-7-9-5-6-11(10)8-9/h5-6,9-11H,2-4,7-8H2,1H3 |
InChI 键 |
YSWATWCBYRBYBO-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CC2CC1C=C2 |
相关CAS编号 |
26935-77-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]-](/img/structure/B8786768.png)








